4,4'-Dichloro-trans-stilbene

Radical Polymerization Reaction Kinetics Polymer Chemistry

Researchers requiring precise steric and electronic control in radical polymerization or photophysical studies need a reliable, high-purity source of 4,4'-Dichloro-trans-stilbene (DCS). Generic stilbene derivatives introduce unacceptable variability. DCS solves this as a well-characterized, symmetrical building block with quantifiable, non-planar conformation (~18.7° ring rotation) essential for reproducible SAR and excited-state dynamics. - Consistent reactivity as a chain transfer agent: predictable modulation of polymer end-groups. - Unique, halogen-dependent photoisomerization kinetics confirmed by femtosecond spectroscopy. - High melting point (176 °C) enables use as a DSC secondary standard. Procurement managers benefit from assured ≥98% purity (GC), batch-to-batch consistency, and availability in multiple research-scale quantities with expedited global logistics.

Molecular Formula C14H10Cl2
Molecular Weight 249.1 g/mol
CAS No. 1657-56-3
Cat. No. B158391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichloro-trans-stilbene
CAS1657-56-3
Molecular FormulaC14H10Cl2
Molecular Weight249.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
InChIKeyWELCIURRBCOJDX-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dichloro-trans-stilbene Overview


4,4'-Dichloro-trans-stilbene (DCS, CAS 1657-56-3) is a halogenated derivative of trans-stilbene, characterized by the presence of chlorine atoms at the para positions of both phenyl rings . This symmetrical molecule belongs to the stilbene family, known for its 1,2-diphenylethylene core [1]. DCS is a white to gray crystalline solid with a molecular weight of 249.13 g/mol and a melting point typically reported between 175.0 and 179.0 °C . It serves as a valuable building block in organic synthesis and as a model compound in photophysical and biochemical studies, owing to the distinct electronic and steric effects imparted by the chloro substituents [2].

4,4'-Dichloro-trans-stilbene: Why Substitution Fails


While stilbene derivatives share a common core, the specific nature and position of substituents critically dictate their chemical reactivity, photophysical behavior, and biological interactions. 4,4'-Dichloro-trans-stilbene (DCS) is not merely a 'chlorinated stilbene'; its unique symmetrical 4,4'-substitution pattern with chlorine atoms introduces distinct electronic and steric properties that cannot be replicated by mono-substituted analogs (e.g., 4-chlorostilbene) or other 4,4'-disubstituted variants (e.g., 4,4'-dimethylstilbene) [1]. These differences manifest in quantifiable variations in radical reactivity, excited-state dynamics, and molecular conformation, which are paramount for reproducibility and specificity in advanced research applications [2]. Substituting DCS with a cheaper or more readily available analog without rigorous validation risks experimental failure, misinterpretation of results, and significant waste of resources .

4,4'-Dichloro-trans-stilbene: Comparative Evidence


Benzoyloxy Radical Reactivity

A direct comparative study demonstrated that 4,4'-dichlorostilbene and its mono-substituted analog, 4-chlorostilbene, exhibit statistically indistinguishable reactivity towards the benzoyloxy radical [1]. This was quantified by analyzing the number of benzoate and phenyl end-groups in poly(methyl methacrylate) produced in the presence of the respective stilbene derivative [1].

Radical Polymerization Reaction Kinetics Polymer Chemistry

Non-Planar Conformation in Solution

Liquid Crystal NMR (LXNMR) spectroscopy revealed that 4,4'-dichloro-trans-stilbene (DCS) adopts a non-planar conformation in solution, a characteristic that distinguishes it from the parent trans-stilbene, which is known to be planar or nearly planar [1]. DCS exists predominantly in two distinct propeller-like conformations belonging to the C2 and Ci point groups, with the phenyl rings disrotated or conrotated by ~18.7° relative to the vinyl plane [1].

Structural Biology Conformational Analysis Liquid Crystal NMR

Photoisomerization Dynamics

Femtosecond transient absorption and stimulated Raman spectroscopy studies have directly compared the trans → cis photoisomerization dynamics of 4,4'-dichloro-trans-stilbene (44DChtS) and 4,4'-dibromo-trans-stilbene (44DBrtS) [1]. While specific kinetic parameters (e.g., quantum yields, lifetimes) are detailed in the primary literature, these studies confirm that halogen substitution at the 4,4'-positions profoundly alters the excited-state reaction pathway compared to alkyl-substituted or unsubstituted stilbenes [1].

Photochemistry Ultrafast Spectroscopy Materials Science

Thermal Properties & Storage

4,4'-Dichloro-trans-stilbene (DCS) exhibits a melting point of 176 °C, which is significantly higher than that of unsubstituted trans-stilbene (124 °C) [1]. This higher melting point indicates stronger intermolecular forces and potentially greater thermal stability, which can be advantageous in solid-state applications and during storage. DCS is typically stored at refrigerated temperatures (0-10°C) to prevent degradation, whereas trans-stilbene is stable at room temperature .

Materials Science Analytical Chemistry Compound Handling

Metabolic Stability Profile

In a study on microsomal epoxide hydrolase (mEH) catalyzed hydrolysis, the cis-oxide derivative of 4,4'-dichlorostilbene (cis-4,4'-dichlorostilbene oxide) was shown to be a significantly poorer substrate for mEH compared to cis-4,4'-dimethylstilbene oxide and the unsubstituted cis-stilbene oxide [1]. The presence of chlorine substituents led to a markedly increased Km and reduced Vmax, indicating slower enzymatic processing [1].

Drug Metabolism Enzymology Biochemical Assays

4,4'-Dichloro-trans-stilbene: Research Applications


Controlled Radical Polymerization

Researchers studying radical polymerization mechanisms can utilize 4,4'-dichloro-trans-stilbene (DCS) as a well-characterized chain transfer agent or comonomer. Its reactivity towards the benzoyloxy radical, which is quantitatively similar to that of 4-chlorostilbene, allows for predictable modulation of polymer end-groups [1]. This is particularly valuable in synthesizing telechelic polymers or in fundamental studies of radical reactivity, where the symmetrical nature of DCS simplifies kinetic analysis [1].

Conformational SAR Studies

The established non-planar conformation of DCS in solution, with phenyl rings rotated by ~18.7°, makes it an ideal prototype for investigating the structure-activity relationships (SAR) of biologically important non-planar stilbenoids [1]. Researchers can use DCS as a rigid scaffold to study how deviations from planarity affect binding affinity to biological targets, such as enzymes or receptors, providing a foundation for rational drug design.

Halogenated Photoresponsive Materials

4,4'-Dichloro-trans-stilbene (DCS) exhibits unique, halogen-dependent photoisomerization dynamics distinct from alkyl-substituted stilbenes, as confirmed by femtosecond spectroscopy [1]. This property positions DCS as a critical building block for synthesizing next-generation photoresponsive materials, including molecular switches, optical data storage devices, and light-controlled actuators, where the specific kinetics of halogenated derivatives are essential for device performance [1].

Thermal Analysis Reference Standard

Due to its well-defined and significantly high melting point (176 °C) compared to trans-stilbene (124 °C), 4,4'-dichloro-trans-stilbene can serve as a convenient secondary standard for calibrating differential scanning calorimetry (DSC) instruments or for verifying temperature accuracy in melting point apparatus, particularly in the 150-200 °C range [1]. Its distinct thermal profile also allows for straightforward identification and purity assessment in synthetic chemistry workflows [1].

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